(2Z)-N-phenyl-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-phenyl-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O3/c24-23(25,26)31-18-12-10-17(11-13-18)28-22-19(14-15-6-4-5-9-20(15)30-22)21(29)27-16-7-2-1-3-8-16/h1-14H,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFWFSSHRFFZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound is compared below with structurally related chromene derivatives (Table 1).
Table 1: Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Key Comparative Insights
Trifluoromethoxy vs. Halogenated Substituents
- The OCF₃ group in the target compound provides stronger electron-withdrawing effects compared to fluorine or chlorine in analogs . This enhances binding to hydrophobic pockets in biological targets (e.g., enzymes or receptors) but may reduce aqueous solubility.
- In contrast, the 7-methoxy group in the fluorophenyl analog () improves solubility due to oxygen's hydrogen-bonding capacity, albeit with reduced metabolic stability .
Sulfur-Containing Analogs
- The methylsulfanyl group in increases polarizability and may facilitate π-π interactions or metal coordination, offering a divergent mechanism of action compared to the OCF₃ group .
Pharmacological Implications
- While direct biological data for the target compound are absent in the evidence, structurally related chromenes demonstrate antifungal, antitumor, and antitubercular activities . The OCF₃ group may enhance potency against tuberculosis targets like F-ATP synthase (as seen in ’s Q203 analog) due to improved hydrophobic interactions .
Q & A
Basic: What are the standard synthetic routes for (2Z)-N-phenyl-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide?
Answer:
The synthesis typically involves multi-step condensation reactions. A common approach includes:
- Step 1: Formation of the chromene backbone via Claisen-Schmidt condensation between 2-hydroxybenzaldehyde derivatives and ketones.
- Step 2: Introduction of the imino group via Schiff base formation between the chromene intermediate and 4-(trifluoromethoxy)aniline under basic conditions (e.g., K₂CO₃ or NaOH in ethanol) .
- Step 3: Carboxamide functionalization using phenyl isocyanate or activated esters.
Key Reaction Conditions:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Solvent | Ethanol/THF | Polar aprotic solvents improve imine stability |
| Temperature | 60–80°C (reflux) | Higher temps accelerate imine formation but risk decomposition |
| Catalyst | p-Toluenesulfonic acid (PTSA) | Acid catalysis enhances Schiff base kinetics |
Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., trifluoromethoxy group at C4) and Z-configuration of the imine bond via coupling constants (J = 10–12 Hz for trans-olefins) .
- X-ray Crystallography: Resolves stereochemical ambiguities. For example, SHELX programs (e.g., SHELXL) are used for small-molecule refinement, with R-factors < 5% indicating high precision .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 483.12) .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
Discrepancies often arise from:
- Substituent Effects: Trifluoromethoxy vs. chloro/fluoro analogs may exhibit divergent binding affinities due to electronic or steric factors (e.g., logP differences alter membrane permeability) .
- Assay Conditions: Variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times (24h vs. 48h) impact IC₅₀ values. Standardize protocols using guidelines like OECD 423.
- Data Normalization: Use internal controls (e.g., cisplatin for cytotoxicity assays) to minimize batch effects .
Example: A 2025 study found that trifluoromethoxy derivatives showed 3x higher potency against kinase targets compared to chloro analogs, attributed to enhanced π-π stacking with hydrophobic pockets .
Advanced: What computational strategies predict the compound’s interaction with biological targets?
Answer:
- Molecular Docking (AutoDock Vina): Models binding poses to enzymes (e.g., COX-2 or EGFR). The trifluoromethoxy group’s electron-withdrawing nature improves hydrogen bonding with catalytic residues .
- Molecular Dynamics (GROMACS): Simulates stability of ligand-receptor complexes over 100 ns trajectories. RMSD < 2 Å indicates stable binding .
- QSAR Modeling: Correlates substituent electronegativity (Hammett σ values) with bioactivity. For example, trifluoromethoxy (σ = 0.35) enhances anti-inflammatory activity vs. methoxy (σ = 0.12) .
Basic: What are the compound’s stability profiles under varying storage conditions?
Answer:
- Thermal Stability: Decomposes above 150°C (TGA data). Store at –20°C in inert atmospheres to prevent imine hydrolysis .
- Photostability: UV-Vis studies show degradation under >300 nm light due to chromene ring photooxidation. Use amber vials for storage .
- Hydrolytic Stability: Susceptible to acidic/basic conditions (pH < 3 or >10). Stability in PBS (pH 7.4) exceeds 72 hours, suitable for in vitro assays .
Advanced: How can regioselectivity challenges during synthesis be mitigated?
Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., –OH on chromene) using TMSCl before imine formation .
- Microwave-Assisted Synthesis: Reduces side reactions (e.g., polymerization) by shortening reaction times (30 mins vs. 12 hours) .
- Catalyst Screening: Pd/C or CuI improves yield in Ullmann-type couplings for carboxamide functionalization .
Basic: What in vitro assays are recommended for initial biological screening?
Answer:
- Cytotoxicity: MTT assay in cancer cell lines (e.g., A549, HepG2) with IC₅₀ < 10 µM indicating therapeutic potential .
- Enzyme Inhibition: Fluorescence-based assays for COX-2 or α-glucosidase inhibition (IC₅₀ values correlate with anti-inflammatory/antidiabetic activity) .
- Antimicrobial Activity: Kirby-Bauer disk diffusion against S. aureus and E. coli (zone of inhibition >15 mm at 100 µg/mL) .
Advanced: How do structural modifications influence pharmacokinetic properties?
Answer:
- Lipophilicity (logP): Trifluoromethoxy (logP = 2.8) increases blood-brain barrier permeability vs. hydroxy analogs (logP = 1.2) .
- Metabolic Stability: Microsomal assays (human liver microsomes) show CYP3A4-mediated oxidation of the chromene ring. Fluorination at C8 reduces metabolism by 40% .
- Plasma Protein Binding: SPR analysis indicates 85% binding to albumin, necessitating dosage adjustments for free drug availability .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
- Ventilation: Use fume hoods during synthesis due to volatile byproducts (e.g., trifluoromethoxy aniline derivatives) .
- Waste Disposal: Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced: What strategies validate target engagement in cellular models?
Answer:
- CETSA (Cellular Thermal Shift Assay): Quantifies target stabilization post-treatment (e.g., ΔTm > 2°C confirms binding to kinases) .
- Click Chemistry: Incorporate alkyne tags into the compound for pull-down assays and proteomic identification of binding partners .
- CRISPR Knockout: Confirm loss of activity in target-deficient cell lines (e.g., EGFR–/– vs. wild-type) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
